molecular formula C14H17N3O B1324302 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one CAS No. 1017789-30-8

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

カタログ番号: B1324302
CAS番号: 1017789-30-8
分子量: 243.3 g/mol
InChIキー: KHRPQBDFNGEGGO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a spirocyclic heterocyclic compound of high interest in medicinal chemistry and oncology research. This compound features a unique molecular scaffold that serves as a valuable building block for developing novel therapeutic agents. Scientific studies on closely related analogues have demonstrated significant potential in anticancer research, particularly in inhibiting tumor metastasis. Research indicates that such compounds can exert their effects by targeting key cellular pathways involved in cancer progression. Specifically, they have been shown to significantly inhibit the migration and invasion of aggressive cancer cells, such as prostate cancer PC3 cells . The mechanism of action involves the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for degrading the extracellular matrix and facilitating cancer spread . Furthermore, this class of compounds can modulate critical signaling pathways by decreasing the levels of phosphorylated focal adhesion kinase (p-FAK) and Src kinase, which are central to cell adhesion and motility . Additional research suggests an effect on the epithelial-mesenchymal transition (EMT), a key process in metastasis, by modulating the expression of cadherins . This multifaceted mechanism makes this compound a promising candidate for researchers investigating new strategies to combat cancer metastasis. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

8-benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c18-13-14(16-11-15-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRPQBDFNGEGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629282
Record name 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017789-30-8
Record name 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

General Synthetic Strategy

The compound is typically synthesized via cyclization reactions involving piperidine derivatives bearing benzyl groups and carbamoyl or related functional groups. The key step is the formation of the spirocyclic 1,3,8-triaza framework through intramolecular cyclization under reflux conditions in formamide or similar solvents.

  • Typical starting materials include 1-benzyl-4-carbamoyl-piperidine derivatives.
  • Cyclization conditions often involve refluxing with formamide for extended periods (e.g., 2 to 20 hours).
  • Workup includes cooling, aqueous extraction, drying over potassium carbonate, and solvent evaporation under reduced pressure.
  • Purification is achieved by recrystallization from solvents such as ether, ethyl acetate, or mixtures involving ketones (e.g., hexone) to yield the target compound as a solid powder.

Representative Preparation Examples from Patent Literature

Example Starting Material(s) Reaction Conditions Workup & Purification Yield & Physical Data
IV 1-benzyl-4-carbamoyl-4-N-(3-methylanilino)piperidine + formamide Reflux 20 h Extract with chloroform, dry, evaporate, treat with charcoal, recrystallize from ether/hexone Pale grey granular powder, mp 178-184 °C
V 1-benzyl-4-carbamoyl-4-N-(4-methylanilino)piperidine + formamide Reflux 2 h Extract with chloroform, dry, evaporate, dissolve in ethyl acetate, cool to precipitate Grey amorphous powder, mp 221.4-222.6 °C
XXXII 1-phenyl-4-oxo-8-benzyl-1,3,8-triaza-spiro(4,5)decane + formalin + 2-propanol Reflux 16 h Cool to room temp, isolate white amorphous powder mp 171.4-173 °C

Reaction Conditions and Reagents

Solvents and Catalysts

  • Formamide is a preferred solvent for cyclization due to its high boiling point and ability to facilitate amide bond formation.
  • Alcohols such as 2-propanol are used in some modifications.
  • Bases like sodium carbonate and additives such as potassium iodide are employed in substitution reactions on the spirocyclic core.
  • Acids (e.g., acetic anhydride) and gaseous hydrogen chloride are used for derivatization and salt formation.

Temperature and Time

  • Reflux temperatures (typically 100–150 °C depending on solvent) are maintained for extended periods ranging from 2 to 48 hours to ensure complete cyclization and substitution.
  • Reaction times vary with substrate and desired substitution pattern.

Purification and Characterization

  • Extraction with chloroform or ethyl acetate followed by drying over potassium carbonate or similar drying agents.
  • Evaporation under reduced pressure to concentrate the product.
  • Recrystallization from solvents such as ether, acetone, or mixtures with ketones to obtain pure crystalline or amorphous powders.
  • Melting points serve as a key characterization parameter, with typical values ranging from 170 °C to over 220 °C depending on substitution.

Summary Table of Preparation Parameters

Parameter Details
Starting materials 1-benzyl-4-carbamoyl-piperidine derivatives, substituted anilines
Key solvent Formamide, 2-propanol
Reaction temperature Reflux (100–150 °C)
Reaction time 2–48 hours
Workup Aqueous quench, organic extraction (chloroform, ethyl acetate), drying (K2CO3)
Purification Recrystallization from ether, acetone, hexone mixtures
Typical yields Moderate to high (not always specified explicitly)
Physical form Grey amorphous or granular powders
Melting points 170–222 °C range depending on derivative

Research Findings and Notes

  • The benzyl group on the nitrogen is stable under cyclization conditions but can be selectively removed by hydrogenolysis if needed for further functionalization.
  • Substitution reactions on the spirocyclic core can be performed by reacting with alkyl halides in the presence of bases and potassium iodide, often in 4-methyl-2-pentanone solvent, followed by isolation of substituted derivatives.
  • Derivatization with formalin leads to hydroxymethyl derivatives, expanding the chemical space for biological activity studies.
  • Industrial scale synthesis would optimize these conditions for yield and purity, employing large-scale reflux and purification techniques.

化学反応の分析

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

科学的研究の応用

Overview

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a unique spiro compound with the molecular formula C14H17N3OC_{14}H_{17}N_{3}O and a molecular weight of approximately 243.30 g/mol. Its distinctive structure, characterized by a spirocyclic arrangement and three nitrogen atoms, contributes to its diverse applications in scientific research, particularly in medicinal chemistry, materials science, and biological studies.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry. Researchers are investigating its potential as a pharmacophore for drug design due to its ability to interact with various biological targets such as enzymes and receptors. Notably, it has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis signaling pathways. This interaction is believed to stabilize the inhibitor-protein complex, preventing necroptosis progression.

Materials Science

The compound's unique spiro structure opens avenues for developing novel materials with specific mechanical and chemical properties. Its structural characteristics may allow for enhanced performance in applications requiring specific material behaviors.

Biological Studies

In biological studies, this compound is evaluated for its therapeutic effects and toxicity profiles. It has shown promise in studies related to enzyme inhibition and binding affinity with neurotransmitter receptors or metabolic enzymes.

Pharmacological Properties

Research indicates that compounds in the triazaspiro class may exhibit central nervous system depressant effects, suggesting potential applications in treating anxiety and insomnia. Additionally, derivatives have shown promise in myelostimulation and other therapeutic areas.

Several studies have explored the biological activities associated with this compound:

  • Enzyme Inhibition : Inhibitors derived from this compound have been shown to affect phospholipase D (PLD) activity, which is implicated in various physiological functions such as chemotaxis and phagocytosis.
  • Binding Affinity Studies : Preliminary studies suggest that this compound may bind effectively to neurotransmitter receptors or enzymes involved in metabolic pathways.

Neuropharmacological Effects

A study assessed the central nervous system effects of triazaspiro compounds and found that they could potentially reduce anxiety-like behaviors in animal models.

Anti-Cancer Activity

Research has indicated that certain derivatives may exhibit anti-cancer properties by inhibiting cell invasion and metastasis through modulation of signaling pathways involving PLD.

作用機序

The mechanism of action of 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key player in the necroptosis signaling pathway. The compound’s benzyl groups are thought to interact with hydrophobic pockets in the target protein, stabilizing the inhibitor-protein complex and preventing the progression of necroptosis .

類似化合物との比較

Structural Modifications and Pharmacological Profiles

The target compound’s activity is highly dependent on substitutions at the R and R' positions. Below is a comparative analysis of key analogs:

Compound Name Substituents/Modifications Pharmacological Activity Key Findings Reference
Target Compound Benzyl group at position 8 Anticancer, Antiparasitic Inhibits PC3 cell migration; active against T. brucei .
25 (8-(Benzofuran-3-ylmethyl)) Benzofuran-3-ylmethyl, methyl, phenyl groups Dopamine D2 Receptor Antagonist 34% yield; oxalate salt (mp 209–210°C); moderate receptor affinity .
26 (8-(Benzofuran-3-ylmethyl)) 2-Fluoroethyl substitution Dopamine D2 Receptor Antagonist 31% yield; oxalate salt (mp 175–176°C); enhanced lipophilicity .
27 (8-(Benzo[b]thiophen-3-ylmethyl)) Benzo[b]thiophene substitution Dopamine D2 Receptor Antagonist 37% yield; oxalate salt (mp 199–200°C); improved metabolic stability .
29 (Fluorine-18-labeled derivative) [¹⁸F]Fluorophenyl, oxobutyl chain PET Imaging (Dopamine Receptor) Radiolytic decomposition (10–25% in 1 h); requires stabilizers .
ORL-1 Modulators Hydroxyalkyl substitutions Analgesia, Neuropsychiatric Disorders Binds ORL-1 receptor for pain and anxiety management .
TbTR Inhibitors Phenyl, varied R/R' groups Antiparasitic (Trypanosoma brucei) IC₅₀ < 5 µM; reversible TS2-competitive inhibition .

生物活性

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. With a molecular formula of C₁₄H₁₇N₃O and a molecular weight of approximately 243.30 g/mol, this compound has garnered attention in medicinal chemistry due to its interactions with various biological targets.

Structural Characteristics

The compound features a triaza framework, which incorporates three nitrogen atoms that contribute to its chemical reactivity and potential biological activity. The spirocyclic arrangement enhances its ability to interact with biological systems, making it a candidate for therapeutic applications.

Property Details
Molecular FormulaC₁₄H₁₇N₃O
Molecular Weight243.30 g/mol
Structure TypeSpirocyclic
Nitrogen Atoms3

Pharmacological Properties

Research indicates that compounds within the triazaspiro class may exhibit central nervous system depressant effects, suggesting potential applications in treating anxiety and insomnia. Additionally, derivatives of similar compounds have shown promise in myelostimulation and other therapeutic areas.

The mechanism of action for this compound involves its interaction with specific molecular targets. Notably, it has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis signaling pathways. The compound’s benzyl groups are believed to stabilize the inhibitor-protein complex by interacting with hydrophobic pockets in the target protein .

Biological Activity Studies

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition : Inhibitors derived from this compound have been shown to affect phospholipase D (PLD) activity, which is implicated in various physiological functions such as chemotaxis and phagocytosis. For example, NFOT (a derivative) has demonstrated potent inhibition of PLD2 with an EC50 value around 10 nM .
  • Binding Affinity Studies : Preliminary interaction studies suggest that the compound may bind to neurotransmitter receptors or enzymes involved in metabolic pathways, crucial for understanding its therapeutic potential.

Case Studies

A few notable case studies highlight the biological activities associated with this compound:

  • Study on Neuropharmacological Effects : A study assessed the central nervous system effects of triazaspiro compounds and found that they could potentially reduce anxiety-like behaviors in animal models.
  • Anti-Cancer Activity : Research has indicated that certain derivatives may exhibit anti-cancer properties by inhibiting cell invasion and metastasis through modulation of signaling pathways involving PLD.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 8-benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one and its derivatives?

Synthesis typically involves condensation reactions between substituted benzyl alcohols or acids and the spirocyclic amine core. For example, Protocol A (using 3-phenoxy-benzyl alcohol) and Protocol B (using cinnamic acid derivatives) yield structurally diverse analogs, with variations in substituents affecting reaction yields (e.g., 21.8% for Protocol A vs. lower yields for nitro-substituted derivatives) . Key steps include carbamate formation, reductive amination, and cyclization. Optimization often focuses on solvent selection, stoichiometry, and catalyst use to improve efficiency.

Q. How can researchers validate the structural integrity of synthesized this compound derivatives?

Characterization relies on:

  • Mass spectrometry (APCI+/MS) for molecular weight confirmation (e.g., m/z 458 [M+H]+ observed for a phenoxy-benzyl derivative) .
  • X-ray crystallography to resolve spirocyclic conformation and substituent orientation (e.g., spiro[4.5] systems analyzed in related compounds with R factors <0.1) .
  • NMR spectroscopy to assign proton environments, particularly distinguishing benzyl protons (δ 4.5–5.5 ppm) and spirocyclic carbons .

Q. What analytical tools are recommended to resolve ambiguities in IUPAC nomenclature for complex spirocyclic compounds?

Use OPSIN (Open Parser for Systematic IUPAC Nomenclature) to validate chemical names and avoid misclassification. For example, automated mapping software can flag inconsistencies in substituent numbering or ring fusion, critical for ensuring reproducibility in publications .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

  • Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity.
  • Use molecular docking to map interactions with target proteins (e.g., enzymes or receptors), focusing on the benzyl group’s role in hydrophobic pockets .
  • Validate predictions with SAR studies by synthesizing analogs with varied substituents (e.g., fluorobenzyl or nitro groups) and testing inhibitory potency .

Q. What strategies address low yields in the synthesis of nitro-substituted derivatives of this spirocyclic compound?

  • Optimize reaction conditions : Elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) improve solubility of nitro-containing intermediates .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during harsh reactions .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance reductive steps for nitro-to-amine conversions .

Q. How do crystallographic data inform conformational stability in spiro[4.5] systems?

X-ray structures reveal:

  • Spiro junction strain : Bond angles at the spiro carbon (typically 90–100°) affect ring puckering and steric hindrance .
  • Substituent effects : Bulky groups (e.g., 4-fluorobenzyl) induce torsional strain, destabilizing the crystal lattice and reducing melting points .
  • Hydrogen bonding : Amide or sulfonamide substituents stabilize conformations via intermolecular H-bonds, critical for solid-state stability .

Q. How should researchers reconcile discrepancies in pharmacological data for spirocyclic compounds?

  • Assay variability : Compare IC50 values across standardized assays (e.g., enzyme inhibition vs. cell-based models) .
  • Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation artifacts in bioactivity studies .
  • Metabolic stability : Evaluate cytochrome P450 interactions using liver microsome assays to identify labile substituents (e.g., nitro groups prone to reduction) .

Q. What advanced techniques are used to study reaction mechanisms in spirocyclic compound synthesis?

  • Isotopic labeling : Track nitrogen or carbon migration during cyclization using 15N/13C NMR .
  • Kinetic profiling : Monitor intermediate formation via in situ FTIR or HPLC-MS to identify rate-limiting steps .
  • Computational reaction pathway analysis : Use Gaussian or ORCA software to model transition states and activation energies for key steps (e.g., ring closure) .

Methodological Tables

Q. Table 1. Synthetic Yields for Selected Derivatives

Derivative SubstitutionProtocolYield (%)Reference
3-Phenoxy-benzylA21.8
3,4-Dimethoxy-6-nitroB16.5
2,3-DihydroindenylA40*5 µmol

Q. Table 2. Key Crystallographic Parameters

CompoundSpace GroupR FactorReference
N-[3-(4-Fluorobenzyl)...sulfonamideP21/c0.040
6-Benzyl-3-(1,4-dioxaspiro...)dioneP-10.099

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。